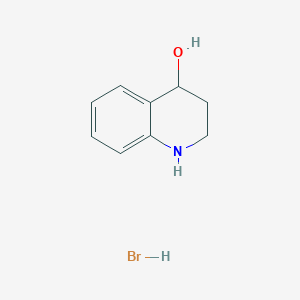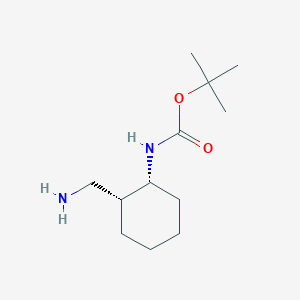
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the chlorination of 4-ethyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include neurotransmitter regulation and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H15Cl2N |
|---|---|
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
6-chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H |
InChI-Schlüssel |
FJKYFGCKZYBTND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC2=C1C=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)



![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)



![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)

![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)
